molecular formula C21H27ClN4O B2785191 1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea CAS No. 2034403-06-8

1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea

Cat. No.: B2785191
CAS No.: 2034403-06-8
M. Wt: 386.92
InChI Key: MAUVGLARSBIRGO-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-cyclopentyl-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea is a urea-based small molecule characterized by three distinct structural motifs:

  • 4-Chlorobenzyl group: Enhances lipophilicity and influences electronic properties via the electron-withdrawing chlorine substituent.
  • Cyclopentyl group: Contributes to steric bulk and modulates solubility.

This compound’s design likely targets applications in medicinal chemistry, leveraging the urea scaffold’s hydrogen-bonding capacity and the cyclopentapyrazole’s conformational stability .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-cyclopentyl-1-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O/c1-25-20-8-4-7-18(20)19(24-25)14-26(17-5-2-3-6-17)21(27)23-13-15-9-11-16(22)12-10-15/h9-12,17H,2-8,13-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUVGLARSBIRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the Chlorobenzyl Intermediate: This step involves the chlorination of benzyl compounds under controlled conditions.

    Cyclopentyl Ring Formation: Cyclopentyl intermediates are synthesized through cyclization reactions.

    Tetrahydrocyclopenta[c]pyrazol Formation: This involves the cyclization of appropriate precursors under specific conditions.

    Final Coupling Reaction: The final step involves coupling the chlorobenzyl, cyclopentyl, and tetrahydrocyclopenta[c]pyrazol intermediates to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Urea Derivatives with Pyrazole/cyclopentapyrazole Moieties

Table 1: Key Structural Features of Comparable Compounds
Compound Name Molecular Formula Key Substituents Functional Groups Reference
Target Compound C₂₄H₂₈ClN₅O 4-Chlorobenzyl, cyclopentyl, methylcyclopenta[c]pyrazole Urea, fused pyrazole
1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride C₁₃H₁₄ClFN₃ Fluorophenyl, cyclopentapyrazole Amine hydrochloride
1-[(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea C₁₇H₁₈F₃N₅O Cyclopropylpyrazole, trifluoromethylphenyl Urea
1-[1-(3-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2,3-dichlorophenyl)urea C₂₁H₁₈Cl₃N₅O 3-Chlorobenzyl, dichlorophenyl, dimethylpyrazole Urea
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) C₁₃H₁₆N₄O₃ Dimethoxyphenyl, methylpyrazole Urea

Crystallographic and Conformational Analysis

  • and : X-ray studies of chlorophenyl-pyrazole derivatives reveal planar pyrazole rings and intermolecular hydrogen bonding via urea groups, which likely apply to the target compound .

Biological Activity

1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, including its antibacterial, anticancer, and enzyme inhibitory activities.

Chemical Structure

The compound can be characterized by its unique structural features, which include a chlorophenyl group and a cyclopentyl moiety. The presence of the cyclopenta[c]pyrazole unit suggests potential interactions with various biological targets.

Antibacterial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related pyrazole derivatives have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through in vitro studies. Notably, derivatives of urea and pyrazole have shown promising results as inhibitors of acetylcholinesterase (AChE) and urease. For example, certain related compounds exhibited IC50 values significantly lower than standard inhibitors, indicating strong inhibitory effects .

EnzymeCompoundIC50 (µM)
AChECompound D2.14±0.003
UreaseCompound E1.13±0.003

Anticancer Activity

The anticancer potential of similar compounds has been investigated through various screening methods. A study identified a novel anticancer compound through drug library screening that included derivatives structurally related to the target compound . These compounds showed effectiveness against cancer cell lines in multicellular spheroid models.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Study on Antibacterial Properties : A series of synthesized pyrazole derivatives were tested against multiple bacterial strains. Results indicated that compounds with structural similarities to the target compound demonstrated significant antibacterial effects .
  • Enzyme Inhibition Research : In another study focusing on enzyme inhibition, several derivatives were synthesized and evaluated for their ability to inhibit AChE and urease effectively. The findings suggested that modifications in the chemical structure could enhance inhibitory potency .

Q & A

Basic: What are the key synthetic challenges in preparing the cyclopenta[c]pyrazole moiety, and how are they addressed?

The cyclopenta[c]pyrazole core requires precise cyclization steps to avoid side reactions. Challenges include regioselectivity during pyrazole ring formation and steric hindrance from substituents. A common approach involves cyclization of 1,4-dicarbonyl precursors under acidic conditions, followed by methylation at the N1 position to stabilize the heterocycle . Multi-step purification (e.g., column chromatography) and reaction monitoring via TLC/NMR are critical to isolate intermediates .

Advanced: How can researchers resolve contradictions in biological activity data across different cell lines?

Discrepancies in IC50 values (e.g., 1.53 μM in A549 vs. 1.11 μM in HCT-116 for related urea derivatives) may arise from cell-specific uptake or target expression variations . To address this:

  • Perform dose-response assays with standardized protocols (e.g., consistent seeding density).
  • Validate target engagement using knockdown/overexpression models .
  • Apply multivariate statistical analysis (e.g., ANOVA) to account for biological variability .

Basic: Which spectroscopic methods are critical for characterizing the urea linkage?

  • ¹H/¹³C NMR : Detect urea NH protons (~6–8 ppm) and carbonyl carbons (~155–160 ppm) .
  • IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: What strategies optimize reaction conditions for coupling intermediates in the synthesis?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst) to maximize yield. For example, flow chemistry enables precise control of residence time and mixing efficiency .
  • Catalyst Screening : Test bases like K2CO3 or DBU for urea bond formation via isocyanate intermediates .
  • In-line Analytics : Use HPLC or ReactIR to monitor reaction progress in real time .

Basic: What are the primary structural features influencing target interaction?

Key features include:

  • Chlorophenyl Group : Enhances lipophilicity and π-π stacking with hydrophobic binding pockets .
  • Cyclopentyl Substituent : Conformational rigidity may improve selectivity .
  • Urea Linkage : Acts as a hydrogen-bond donor/acceptor for target binding .

Advanced: How to computationally model binding affinity with target proteins?

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses. Validate with crystallographic data refined via SHELXL .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess stability (e.g., RMSD < 2 Å) .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., chloro vs. fluoro) .

Basic: How do halogen substitutions (e.g., chloro vs. fluoro) impact bioactivity?

  • Fluorophenyl Analogs : Increased electronegativity enhances hydrogen bonding but reduces metabolic stability .
  • Chlorophenyl Derivatives : Higher lipophilicity improves membrane permeability but may increase off-target effects .
  • SAR Studies : Compare IC50 values in analogs (e.g., 4-Cl vs. 4-F substitutions) to establish trends .

Advanced: What approaches validate crystallographic data quality for structural analysis?

  • SHELXL Refinement : Assess R-factor convergence (<5% for high-resolution data) and electron density maps (e.g., Fo-Fc maps for missing atoms) .
  • ORTEP-3 Visualization : Confirm thermal ellipsoid anisotropy and bond angle/geometry accuracy .
  • Twinned Data Analysis : Use SHELXD/SHELXE for deconvoluting overlapping reflections in challenging crystals .

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